1-Chloro-2-(trifluoromethoxy)benzene

Description

The exact mass of the compound 1-Chloro-2-(trifluoromethoxy)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloro-2-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

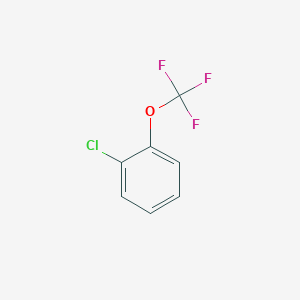

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRLCYJRHKUVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382290 | |

| Record name | 2-(Trifluoromethoxy)chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450-96-4 | |

| Record name | 2-(Trifluoromethoxy)chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-Chloro-2-(trifluoromethoxy)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique physicochemical properties, including high lipophilicity and metabolic stability, making it a desirable moiety in medicinal chemistry. This document explores both classical industrial methodologies and modern laboratory-scale syntheses, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available strategies. The content is tailored for researchers, scientists, and professionals in drug development, providing the necessary technical depth to enable informed decisions in synthetic planning and execution.

Introduction: The Significance of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group has emerged as a critical structural motif in modern chemistry, particularly in the life sciences. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules. 1-Chloro-2-(trifluoromethoxy)benzene serves as a valuable building block for introducing this privileged functional group into more complex molecular architectures. This guide delves into the practical synthesis of this important intermediate, providing a foundation for its application in research and development.

Synthetic Strategies: A Comparative Analysis

The synthesis of 1-Chloro-2-(trifluoromethoxy)benzene can be broadly approached through two distinct strategies: a two-step industrial process starting from a methoxyarene precursor, and a more direct laboratory-scale approach involving the trifluoromethoxylation of 2-chlorophenol.

Industrial Approach: Two-Step Chlorination and Fluorination

A common industrial-scale synthesis of trifluoromethoxyarenes involves a two-step process: the radical chlorination of a corresponding methoxyarene to form a trichloromethoxy intermediate, followed by a halogen exchange (Halex) reaction to yield the desired trifluoromethoxy compound.

Mechanism & Rationale:

This method is often favored for large-scale production due to the relatively low cost of the starting materials and reagents. The first step proceeds via a free-radical mechanism, where the methyl group of the anisole derivative is exhaustively chlorinated. The subsequent fluorination is typically achieved using a fluoride source like hydrogen fluoride (HF) or antimony trifluoride (SbF₃), often with a catalyst.

Diagram 1: Industrial Synthesis of 1-Chloro-2-(trifluoromethoxy)benzene

Caption: A two-step industrial route to the target molecule.

Laboratory-Scale Synthesis: Direct Trifluoromethoxylation of 2-Chlorophenol

For laboratory-scale synthesis and rapid analog generation, the direct trifluoromethoxylation of 2-chlorophenol offers a more convergent approach. This method relies on specialized reagents capable of delivering the trifluoromethoxy group to the phenolic oxygen.

Key Reagents & Mechanistic Considerations:

Modern trifluoromethoxylation often employs electrophilic or radical trifluoromethylating agents. One of the most prominent classes of reagents for this transformation is hypervalent iodine compounds, such as Togni's reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one). The reaction is believed to proceed through a radical mechanism, particularly when initiated by a base or a catalyst.

Diagram 2: Laboratory Synthesis via Direct Trifluoromethoxylation

Caption: Direct trifluoromethoxylation of 2-chlorophenol.

Experimental Protocols

Protocol 1: Representative Two-Step Industrial Synthesis

This protocol is a representative procedure based on patent literature for similar compounds and should be optimized for specific equipment and safety considerations.

Step 1: Synthesis of 1-Chloro-2-(trichloromethoxy)benzene

-

To a stirred solution of 2-chloroanisole (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or a higher boiling point chlorinated solvent) is added a radical initiator (e.g., AIBN, 0.02 eq).

-

The mixture is heated to reflux, and chlorine gas is bubbled through the solution while being irradiated with a UV lamp.

-

The reaction is monitored by GC-MS until the starting material is consumed.

-

The solvent is removed under reduced pressure to yield crude 1-chloro-2-(trichloromethoxy)benzene, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Chloro-2-(trifluoromethoxy)benzene

-

The crude 1-chloro-2-(trichloromethoxy)benzene (1.0 eq) is charged into a pressure reactor.

-

Anhydrous hydrogen fluoride (excess) is carefully added at a low temperature.

-

A catalytic amount of a Lewis acid (e.g., SbCl₅) can be added to facilitate the reaction.

-

The reactor is sealed and heated. The reaction progress is monitored by analyzing aliquots.

-

Upon completion, the excess HF is carefully vented, and the crude product is purified by fractional distillation.

Protocol 2: Laboratory-Scale Trifluoromethoxylation of 2-Chlorophenol

This protocol is a plausible procedure for a laboratory setting, adapted from general methods for the trifluoromethoxylation of phenols using Togni's reagent II.[1]

-

To a solution of 2-chlorophenol (1.0 eq) in a dry, inert solvent such as chloroform or dichloromethane (0.1 M) is added cesium carbonate (Cs₂CO₃, 0.1 eq).

-

Togni's reagent II (1.2 eq) is added in one portion at room temperature.[1]

-

The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford 1-chloro-2-(trifluoromethoxy)benzene.

Data Presentation

Table 1: Physical and Spectroscopic Data of 1-Chloro-2-(trifluoromethoxy)benzene

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClF₃O | [2] |

| Molecular Weight | 196.55 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 143 °C | [3] |

| Density | 1.38 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.44 | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.69 (d, J = 8.0 Hz, 1H), 7.57 – 7.47 (m, 2H), 7.38 – 7.32 (m, 1H) | [4] |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -59.72 (s, 3F) | [5] |

Conclusion

The synthesis of 1-Chloro-2-(trifluoromethoxy)benzene can be achieved through multiple routes, with the choice of method depending on the scale of production and the available resources. The two-step industrial process offers a cost-effective solution for large quantities, while the direct trifluoromethoxylation of 2-chlorophenol provides a more efficient and versatile approach for laboratory-scale synthesis and derivatization. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this important fluorinated building block. Further optimization of reaction conditions may be necessary to achieve desired yields and purity levels for specific applications.

References

- Supporting Information for a scientific publication. (Details not fully provided in search results)

- Copies of 1H, 13C, 19F NMR spectra. (Source not specified in search results)

- US Patent 5773668A, "Method of making trichloromethoxybenzene," Google P

- Supporting Information for "Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirin

- Supporting Information for a publication by The Royal Society of Chemistry. (Details not fully provided in search results)

- "1-Chloro-2-(trifluoromethoxy)benzene," Chem-Impex.

- "Recent Development of Catalytic Trifluoromethoxylation Reactions," PMC - PubMed Central, 2018-09-13.

- "Advances in the Development of Trifluoromethoxyl

- "Togni Reagent II," Enamine.

- CN102399152B, "Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)

- Supporting Information for a publication by The Royal Society of Chemistry. (Details not fully provided in search results)

- WO2016125185A2, "Process for the preparation of 4-substituted-1-(trifluoromethoxy)

- "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv

- "1-Chloro-2-fluorobenzene," PubChem.

- "1-Chloro-2-(trifluoromethoxy)benzene," Chem-Impex.

- "1-chloro-2-(trifluoromethyl)benzene," Stenutz.

- "1-CHLORO-2-(TRIFLUOROMETHOXY)BENZENE," ChemicalBook.

- "Preparation method of (trifluoromethoxy)

- "Benzene, 1-chloro-2-(trifluoromethyl)-," NIST WebBook.

- "Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E," ResearchG

- "Synthesis of Trifluoromethoxylated (Hetero)

- "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv

- "Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-medi

- DE10065442A1, "Improved process for the preparation of 2-(4-trifluoromethoxyphenyl)

- "Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-medi

Sources

A Comprehensive Technical Guide to 1-Chloro-2-(trifluoromethoxy)benzene: Properties, Reactivity, and Applications

Introduction and Strategic Overview

1-Chloro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical development. Its utility stems from the unique combination of a reactive chlorine atom, ripe for cross-coupling transformations, and a trifluoromethoxy (-OCF3) group. The -OCF3 moiety is a highly sought-after functional group in modern drug design. It serves as a lipophilic hydrogen bond acceptor and is known to enhance metabolic stability and improve the pharmacokinetic profile of bioactive molecules by blocking potential sites of metabolism.[1][2]

This guide provides an in-depth analysis of the core physical and chemical properties of 1-Chloro-2-(trifluoromethoxy)benzene, offering field-proven insights into its spectroscopic characterization, chemical reactivity, and strategic application as a synthetic building block. The methodologies described herein are designed to serve as self-validating systems for researchers and drug development professionals.

Table 1: Core Compound Identifiers

| Property | Value | Source |

| CAS Number | 450-96-4 | [1][3][4] |

| Molecular Formula | C₇H₄ClF₃O | [1][3] |

| Molecular Weight | 196.55 g/mol | [1][3] |

| IUPAC Name | 1-Chloro-2-(trifluoromethoxy)benzene | [4] |

| Common Synonyms | 2-(Trifluoromethoxy)chlorobenzene | [4] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Benzene ring nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.81,-2!"]; C4 [label="C", pos="0.81,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; // Center of ring for label// Substituent nodes Cl [label="Cl", pos="2.6,-1.5!", fontcolor="#34A853"]; O [label="O", pos="-2.6,-1.5!", fontcolor="#EA4335"]; CF3 [label="CF₃", pos="-3.9,-2.25!", fontcolor="#4285F4"];

// Ring bonds C1 -- C6; C6 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

// Substituent bonds C5 -- Cl; C2 -- O; O -- CF3;

// Aromatic circle (approximated with nodes) node [shape=point, color="#5F6368", width=0.01]; p1 [pos="0,-0.5!"]; p2 [pos="0.5,-0.8!"]; p3 [pos="-0.5,-0.8!"];

// Invisible edges for layout edge [style=invis]; C1 -- p1; C2 -- p2; C3 -- p3; }

Caption: Molecular Structure of 1-Chloro-2-(trifluoromethoxy)benzene.

Physical and Physicochemical Properties

The physical state and solubility characteristics of a synthetic building block are paramount, dictating its handling, storage, and reaction conditions. 1-Chloro-2-(trifluoromethoxy)benzene is a colorless to nearly colorless liquid, a property that simplifies visual inspection for purity and solution preparation.[1][3]

The causality behind its utility in organic synthesis is its high solubility in a wide range of common organic solvents, a direct consequence of its fluorinated, moderately polar, and aromatic nature.[1][3] This facilitates its use in homogenous reaction media, which is critical for predictable kinetics and high-yield transformations. The trifluoromethoxy group significantly increases its lipophilicity, which is a key parameter in drug design for modulating cell membrane permeability.

Table 2: Summary of Physical Properties

| Property | Value | Significance in Application |

| Appearance | Colorless to almost colorless clear liquid | Allows for easy visual assessment of purity and dissolution.[1][3] |

| Boiling Point | 143 °C | Indicates relatively low volatility, suitable for reactions at elevated temperatures under standard reflux conditions.[1][3] |

| Density | 1.38 g/mL | Higher density than water; useful for phase separations during aqueous workups.[1][3] |

| Refractive Index (n20D) | 1.44 | A reliable parameter for rapid, non-destructive quality control checks.[1][3] |

| Storage Conditions | Store at 2 - 8 °C | Recommended for maintaining long-term stability and preventing degradation.[1][3] |

Spectroscopic Analysis and Structural Elucidation

Rigorous structural confirmation is the bedrock of chemical synthesis. The following section details the expected spectroscopic signatures for 1-Chloro-2-(trifluoromethoxy)benzene, providing a self-validating framework for material verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to exhibit complex multiplets in the aromatic region (~7.0-7.6 ppm) corresponding to the four protons on the substituted benzene ring. The ortho-substitution pattern leads to distinct coupling patterns that can be resolved with a high-field instrument.

-

¹³C NMR: The carbon spectrum should display 7 distinct signals. The carbon atom of the -OCF₃ group is anticipated to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), providing an unmistakable diagnostic peak.

-

¹⁹F NMR: The fluorine spectrum is the most straightforward, expected to show a sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. Its chemical shift provides a sensitive probe of the electronic environment.

Mass Spectrometry (MS)

Electron Ionization (EI-MS) will reveal a molecular ion peak (M⁺) at m/z 196. A crucial validation checkpoint is the presence of an isotopic peak (M+2) at m/z 198 with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature for a molecule containing a single chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region, which are characteristic of the trifluoromethoxy group. Additional key signals include aromatic C=C stretching (~1400-1600 cm⁻¹) and C-Cl stretching (~700-800 cm⁻¹).

Experimental Protocol: Standard NMR Sample Preparation and Validation

This protocol ensures the acquisition of high-quality, reproducible NMR data for identity confirmation and purity assessment.

-

Reagent Preparation : Use a high-purity deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Sample Preparation : Accurately weigh approximately 10-20 mg of 1-Chloro-2-(trifluoromethoxy)benzene directly into a clean, dry NMR tube.

-

Dissolution : Add approximately 0.6 mL of the prepared CDCl₃/TMS solvent to the NMR tube.

-

Homogenization : Cap the tube and gently invert several times or vortex briefly until the sample is fully dissolved, yielding a clear, colorless solution.

-

Data Acquisition : Place the sample in the NMR spectrometer. Acquire ¹H, ¹³C, and ¹⁹F spectra under standard acquisition parameters.

-

Validation Check :

-

Confirm the ¹H NMR spectrum shows signals only in the aromatic region, integrating to 4 protons relative to the TMS signal at 0 ppm.

-

Verify the ¹⁹F NMR spectrum shows a single, sharp peak.

-

Check for the absence of significant impurity signals in all spectra.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of 1-Chloro-2-(trifluoromethoxy)benzene lies in the targeted reactivity of the C-Cl bond. The trifluoromethoxy group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. The chlorine atom is positioned for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis.

These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Caption: Logical workflow for a representative Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a robust, field-tested method for coupling 1-Chloro-2-(trifluoromethoxy)benzene with an arylboronic acid, a common step in drug discovery campaigns.

-

Inert Atmosphere : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Chloro-2-(trifluoromethoxy)benzene (1.0 eq), the desired arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

System Purge : Seal the flask and purge with dry nitrogen or argon gas for 10-15 minutes. This step is critical as the palladium(0) catalyst is oxygen-sensitive.

-

Solvent and Base Addition : Under the inert atmosphere, add a degassed 3:1 mixture of toluene and ethanol, followed by a degassed 2M aqueous solution of sodium carbonate (3.0 eq).

-

Reaction Execution : Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired biaryl product.

-

Validation : Confirm the structure and purity of the final product using NMR and MS analysis as described in Section 3.

Applications in Research and Development

The primary application of 1-Chloro-2-(trifluoromethoxy)benzene is as a high-value intermediate for introducing the 2-(trifluoromethoxy)phenyl motif into target molecules.

-

Pharmaceutical Development : This compound is a key building block for synthesizing drugs targeting a range of conditions, including neurological and cardiovascular diseases.[1] The -OCF3 group is used to enhance drug-like properties such as metabolic stability, membrane permeability, and binding affinity.[1]

-

Agrochemicals : It is employed in the synthesis of advanced herbicides and fungicides, where the fluorinated moiety contributes to the potency and environmental persistence of the active ingredient.[1]

-

Material Science : The compound is incorporated into specialized polymer formulations to improve thermal stability and chemical resistance, leading to high-performance materials.[1]

Safety, Handling, and Storage

As a halogenated aromatic compound, 1-Chloro-2-(trifluoromethoxy)benzene requires careful handling in a laboratory setting.

-

Handling : Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8 °C to ensure long-term chemical stability.[1][3]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

1-Chloro-2-(trifluoromethoxy)benzene - American Custom Chemicals Corporation. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 1-Chloro-2-(trifluoromethoxy)benzene

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, properties, and applications of 1-Chloro-2-(trifluoromethoxy)benzene. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data on its physicochemical characteristics, spectroscopic signature, and synthetic utility. The unique electronic effects of the trifluoromethoxy group in conjunction with the chloro substituent are explored to provide a deeper understanding of the compound's reactivity and potential as a versatile chemical intermediate.

Introduction and Strategic Importance

1-Chloro-2-(trifluoromethoxy)benzene is a halogenated aromatic ether that has garnered significant interest as a building block in modern organic synthesis. Its utility is primarily derived from the presence of two key functional groups on the benzene ring: a chlorine atom and a trifluoromethoxy (-OCF₃) group. The trifluoromethoxy group is particularly notable for its ability to enhance the biological activity and stability of target molecules.[1] This makes the compound a valuable intermediate in the synthesis of pharmaceuticals, especially those targeting neurological and cardiovascular conditions, as well as in the development of advanced agrochemicals like herbicides and fungicides.[1] Furthermore, its incorporation into polymer formulations can improve thermal stability and chemical resistance, highlighting its relevance in materials science.[1][2] This guide aims to provide an in-depth understanding of its molecular structure and how that structure dictates its chemical behavior and applications.

Molecular Identity and Physicochemical Properties

The fundamental properties of 1-Chloro-2-(trifluoromethoxy)benzene are summarized in the table below. Accurate knowledge of these properties is the foundation for its safe handling, application in synthesis, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 450-96-4 | [1][2] |

| Molecular Formula | C₇H₄ClF₃O | [1][3] |

| Molecular Weight | 196.55 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 143 °C | [1][2] |

| Density | 1.38 g/cm³ | [1][2] |

| Refractive Index (n20D) | 1.44 | [1][2] |

| Purity | ≥ 98% (GC) | [1][2] |

| Storage Conditions | Store at 2 - 8 °C | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of trifluoromethoxy-substituted aromatics like 1-Chloro-2-(trifluoromethoxy)benzene typically involves the transformation of a precursor molecule. A common industrial approach involves the chlorination and subsequent fluorination of a corresponding anisole (methoxybenzene) derivative.

A generalized synthetic pathway can be envisioned as follows:

-

Chlorination: The starting material, often a substituted anisole, undergoes chlorination. This step can be tuned to achieve the desired substitution pattern on the aromatic ring.

-

Trichlorination of the Methyl Group: The methoxy group is converted to a trichloromethoxy group using a chlorinating agent under radical conditions (e.g., initiated by UV light or a radical initiator like AIBN).

-

Fluorination: The trichloromethoxy group is then fluorinated to the desired trifluoromethoxy group. This is often accomplished using a fluorinating agent like hydrogen fluoride (HF). This step replaces the chlorine atoms with fluorine atoms.

The overall process transforms a readily available anisole into the more synthetically valuable trifluoromethoxybenzene derivative.

Caption: Generalized synthetic workflow for producing trifluoromethoxybenzene compounds.

Molecular Structure and Electronic Effects

The chemical behavior of 1-Chloro-2-(trifluoromethoxy)benzene is governed by the electronic properties of its substituents. Both the chlorine atom and the trifluoromethoxy group are electron-withdrawing, which deactivates the benzene ring towards electrophilic attack.

-

Chlorine (-Cl): The chlorine atom exhibits a dual electronic effect. It is strongly electronegative, leading to a significant inductive effect (-I) , which withdraws electron density from the ring through the sigma bond. It also possesses lone pairs of electrons that can be donated to the ring via the resonance effect (+R) . However, for halogens, the inductive effect typically outweighs the resonance effect, resulting in an overall deactivation of the ring. It is an ortho, para-director for electrophilic aromatic substitution due to the resonance stabilization of the intermediates.

-

Trifluoromethoxy (-OCF₃): The -OCF₃ group is a powerful electron-withdrawing group. The high electronegativity of the fluorine atoms strongly polarizes the C-F bonds, leading to a very strong inductive effect (-I) that is transmitted through the oxygen atom to the benzene ring. Unlike the methoxy group (-OCH₃), which is a strong resonance donor, the resonance donation from the oxygen in the -OCF₃ group is significantly diminished. This is because the fluorine atoms inductively withdraw electron density from the oxygen, making its lone pairs less available for donation into the aromatic pi-system. Consequently, the -OCF₃ group is strongly deactivating and is considered a meta-director for electrophilic aromatic substitution.

The interplay of these two groups on the benzene ring results in a molecule with a relatively electron-poor aromatic system, influencing its reactivity in subsequent synthetic transformations.

Caption: Electronic effects of substituents in 1-Chloro-2-(trifluoromethoxy)benzene.

Spectroscopic Characterization

The structure of 1-Chloro-2-(trifluoromethoxy)benzene can be unequivocally confirmed through a combination of spectroscopic techniques. While specific spectra are proprietary, the expected features are outlined below based on established principles.

-

¹H NMR: The proton NMR spectrum would show a complex multiplet pattern in the aromatic region (typically δ 7.0-7.8 ppm) corresponding to the four protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the positions of the chloro and trifluoromethoxy groups.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the -OCF₃ group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would reflect the electron-withdrawing nature of the substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is a key identifier. It would show a singlet at a characteristic chemical shift for the -OCF₃ group, confirming the presence and chemical environment of the fluorine atoms.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 196. The spectrum would also exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation would likely involve the loss of Cl, CF₃, and other fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-Cl stretching, C-F stretching (typically strong bands in the 1100-1300 cm⁻¹ region), and C-O-C stretching, as well as bands corresponding to the aromatic C-H and C=C bonds.

Reactivity and Applications in Synthesis

The primary value of 1-Chloro-2-(trifluoromethoxy)benzene lies in its role as a versatile intermediate.[1] The chlorine atom can be displaced or used as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The deactivated nature of the ring influences the conditions required for these transformations.

Its applications are diverse:

-

Pharmaceuticals: It serves as a key building block for synthesizing complex molecules where the trifluoromethoxy group is incorporated to improve metabolic stability, lipophilicity, and binding affinity.[1]

-

Agrochemicals: The compound is used to create new herbicides and pesticides, where the fluorinated moiety enhances biological efficacy.[1][2]

-

Materials Science: It is used in the synthesis of high-performance polymers and specialty chemicals, imparting desirable properties such as thermal and chemical resistance.[1][2]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 1-Chloro-2-(trifluoromethoxy)benzene. It is a combustible liquid and should be handled in a well-ventilated area, away from ignition sources. Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. For detailed safety information, users must consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Chloro-2-(trifluoromethoxy)benzene is a strategically important chemical intermediate whose value is derived from the unique electronic properties conferred by its chloro and trifluoromethoxy substituents. A thorough understanding of its molecular structure, spectroscopic signature, and reactivity profile is crucial for its effective application in the synthesis of advanced pharmaceuticals, agrochemicals, and materials. This guide provides a foundational framework for researchers and developers working with this versatile compound.

References

-

1-Chloro-2-(trifluoromethoxy)benzene - Chem-Impex. (URL: [Link])

-

1-Cloro-2-(trifluorometoxi)benceno - Chem-Impex. (URL: [Link])

Sources

reactivity patterns of 1-Chloro-2-(trifluoromethoxy)benzene

An In-depth Technical Guide to the Reactivity Patterns of 1-Chloro-2-(trifluoromethoxy)benzene

Abstract

1-Chloro-2-(trifluoromethoxy)benzene is a pivotal building block in modern synthetic chemistry, valued for its unique electronic properties that enable a diverse range of chemical transformations. This guide provides an in-depth exploration of its reactivity, focusing on the interplay between the chloro and trifluoromethoxy substituents. We will dissect its behavior in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, electrophilic aromatic substitution, and directed ortho-metalation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of complex molecules for pharmaceutical and material science applications.[1]

Introduction: A Molecule of Strategic Importance

1-Chloro-2-(trifluoromethoxy)benzene (CAS No. 450-96-4) is a halogenated aromatic ether that has garnered significant attention as a synthetic intermediate.[1][2] Its utility stems from the combined influence of the chlorine atom, a versatile handle for cross-coupling and a competent leaving group, and the trifluoromethoxy (-OCF₃) group. The -OCF₃ moiety is particularly prized in medicinal chemistry for its ability to enhance crucial drug properties such as metabolic stability, lipophilicity, and target binding affinity, often serving as a bioisostere for other functional groups.[3][4] This guide elucidates the core principles governing the reactivity of this compound, providing a framework for its strategic application in synthesis.

Table 1: Physicochemical Properties of 1-Chloro-2-(trifluoromethoxy)benzene

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClF₃O | [1] |

| Molecular Weight | 196.55 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 143 °C | [1] |

| Density | 1.38 g/cm³ | [1] |

| Purity | ≥ 98% (GC) | [1] |

The Electronic Landscape: A Duality of Effects

The reactivity of 1-Chloro-2-(trifluoromethoxy)benzene is dictated by the electronic contributions of its two substituents. Understanding these effects is paramount to predicting regiochemical outcomes and selecting appropriate reaction conditions.

-

The Trifluoromethoxy (-OCF₃) Group: This group exhibits a powerful dual nature. The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack.[3] Conversely, the lone pairs on the oxygen atom can participate in resonance donation (+R), directing incoming electrophiles to the ortho and para positions.[3] Overall, the inductive effect dominates, making the ring electron-deficient, but the resonance effect governs regioselectivity.[3]

-

The Chloro (-Cl) Group: Similarly, the chlorine atom is an electronegative element that deactivates the ring through its inductive effect (-I). Like the -OCF₃ group, it possesses lone pairs that can be donated via resonance (+R), making it an ortho, para-director.

The synergy of these two electron-withdrawing groups renders the aromatic ring significantly electron-poor, predisposing it to nucleophilic attack while simultaneously making electrophilic substitution challenging.

Caption: The Addition-Elimination mechanism of SNA_r.

Experimental Protocol: Amination via SNA_r This protocol describes a typical procedure for the substitution of the chlorine atom with an amine.

-

Setup: To a sealed reaction vessel under an inert atmosphere (e.g., Argon), add 1-chloro-2-(trifluoromethoxy)benzene (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Solvent: Add a polar aprotic solvent like DMSO or DMF.

-

Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the solvent and inorganic salts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Cl bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. [5][6]These reactions are cornerstones of modern pharmaceutical synthesis. [5] General Catalytic Cycle Most palladium-catalyzed cross-couplings follow a similar cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 1-chloro-2-(trifluoromethoxy)benzene to form a Pd(II) complex.

-

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. [5]

Caption: Generalized catalytic cycle for cross-coupling reactions.

Table 2: Common Cross-Coupling Reactions

| Reaction Name | Coupling Partner (R-M) | Bond Formed | Typical Catalyst/Ligand |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | C(sp²)-C(sp²) | Pd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhos |

| Buchwald-Hartwig | Amine (R₂NH) | C(sp²)-N | Pd₂(dba)₃ / BINAP, RuPhos |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI |

| Heck | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, P(o-tol)₃ |

Experimental Protocol: Suzuki-Miyaura Coupling This protocol outlines a general procedure for coupling with an arylboronic acid. [7]

-

Setup: In a Schlenk tube under an argon atmosphere, combine 1-chloro-2-(trifluoromethoxy)benzene (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent System: Add a solvent mixture, typically toluene/water or dioxane/water.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water. Separate the organic layer.

-

Purification: Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo. Purify the residue via flash column chromatography or recrystallization.

C. Electrophilic Aromatic Substitution (EAS)

Due to the strong deactivating nature of both substituents, electrophilic aromatic substitution on 1-chloro-2-(trifluoromethoxy)benzene requires forcing conditions. [3]The regiochemical outcome is governed by the directing effects of the existing groups.

-

-OCF₃ Group: ortho, para-director.

-

-Cl Group: ortho, para-director.

The positions ortho to the -OCF₃ group are C3 and C6. The positions ortho to the -Cl group are C3 and C6. The position para to the -OCF₃ group is C5. The position para to the -Cl group is C4. The directing effects of both groups reinforce substitution at positions C3 and C6. However, steric hindrance from the adjacent substituents can influence the final product distribution, often favoring substitution at the less hindered C4 or C6 positions, depending on the electrophile's size.

D. Directed ortho-Metalation

The trifluoromethoxy group is a potent directing group for ortho-lithiation, capable of promoting deprotonation at the adjacent C3 position with strong organolithium bases like n-butyllithium or sec-butyllithium at low temperatures. [8]This reactivity is superior to that directed by methoxy or trifluoromethyl groups. [8]This strategy provides a powerful and regioselective route to functionalize the C3 position by quenching the resulting aryllithium intermediate with various electrophiles.

Sources

A Comprehensive Technical Guide to 1-Chloro-2-(trifluoromethoxy)benzene: Synthesis, Reactivity, and Applications

Introduction

1-Chloro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the development of novel pharmaceuticals and agrochemicals. The presence of both a chloro and a trifluoromethoxy group on the benzene ring imparts unique physicochemical properties and a distinct reactivity profile, making it a valuable intermediate for introducing these moieties into target structures. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, thereby improving their pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides an in-depth review of the synthesis, characterization, reactivity, and applications of 1-chloro-2-(trifluoromethoxy)benzene, intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Chloro-2-(trifluoromethoxy)benzene is presented in the table below.

| Property | Value | Reference |

| CAS Number | 450-96-4 | [1] |

| Molecular Formula | C₇H₄ClF₃O | [1] |

| Molecular Weight | 196.55 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 143 °C | [1] |

| Density | 1.38 g/mL | [1] |

| Refractive Index (n20D) | 1.44 | [1] |

Synthesis and Manufacturing

Representative Experimental Protocol: Two-Step Synthesis from 2-Chlorophenol

This protocol is a representative example based on similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-(2-chlorophenoxy)-2,2-difluoroacetic acid

-

To a stirred solution of 2-chlorophenol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add sodium 2-bromo-2,2-difluoroacetate (1.2 equiv.).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with 1 M HCl and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude intermediate aryloxydifluoroacetic acid, which can be used in the next step without further purification.

Step 2: Decarboxylative Fluorination to 1-Chloro-2-(trifluoromethoxy)benzene

-

To a solution of the crude 2-(2-chlorophenoxy)-2,2-difluoroacetic acid (1.0 equiv.) in a mixture of acetonitrile and water, add Selectfluor® II (1.5 equiv.) and a catalytic amount of silver nitrate (AgNO₃, 0.1 equiv.).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours until the evolution of CO₂ ceases.

-

Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the mixture to room temperature, dilute with water, and extract with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to yield 1-chloro-2-(trifluoromethoxy)benzene.

Spectroscopic Characterization

| Technique | Expected Chemical Shifts (δ) / Mass-to-Charge Ratio (m/z) |

| ¹H NMR | Aromatic region: δ 7.2-7.6 ppm (complex multiplet, 4H). |

| ¹³C NMR | Aromatic region: δ 120-150 ppm. The carbon bearing the OCF₃ group will appear as a quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A sharp singlet around δ -58 to -60 ppm (relative to CFCl₃).[4] |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z 196. Fragments corresponding to the loss of Cl, OCF₃, and other characteristic aromatic fragmentation patterns. |

Chemical Reactivity and Transformations

The reactivity of 1-chloro-2-(trifluoromethoxy)benzene is dictated by the interplay of the electron-withdrawing nature of both the chlorine atom and the trifluoromethoxy group. These substituents deactivate the aromatic ring towards electrophilic attack but activate it for nucleophilic aromatic substitution. The chlorine atom also serves as a handle for various palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

Both the chloro and trifluoromethoxy groups are deactivating and ortho-, para-directing for electrophilic aromatic substitution. However, due to the strong electron-withdrawing nature of these groups, forcing conditions are typically required. The regioselectivity of such reactions will be influenced by the combined directing effects of both substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent provides a reactive site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new C-C bond by coupling with an organoboron reagent.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

To a degassed mixture of 1-chloro-2-(trifluoromethoxy)benzene (1.0 equiv.), an arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.) in a solvent system like toluene/water, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, coupling the aryl chloride with a primary or secondary amine.

Representative Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox, combine 1-chloro-2-(trifluoromethoxy)benzene (1.0 equiv.), an amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.) in a dry Schlenk tube.

-

Add a dry, degassed solvent such as toluene.

-

Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Applications in Drug Development and Agrochemicals

1-Chloro-2-(trifluoromethoxy)benzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][5] Its incorporation into molecules can significantly enhance biological activity.[2] It is particularly valuable in the development of compounds targeting neurological and cardiovascular conditions.[1] While specific drug examples derived directly from this starting material are not widely published, the 2-chloro-substituted trifluoromethoxyphenyl moiety is an important pharmacophore. For instance, related structures are found in compounds being investigated for various therapeutic areas. The ability to use this intermediate in robust cross-coupling reactions allows for the rapid generation of libraries of diverse compounds for high-throughput screening in drug discovery programs.

Safety and Handling

1-Chloro-2-(trifluoromethoxy)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a cool, dry place away from incompatible materials. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

1-Chloro-2-(trifluoromethoxy)benzene is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern provides a gateway to a wide range of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The trifluoromethoxy group it carries is of increasing importance in the design of new pharmaceuticals and agrochemicals due to its favorable effects on the properties of the final compounds. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, offering a solid foundation for its use in research and development.

References

- 1. EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]

- 2. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

- 3. US5773668A - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. chemimpex.com [chemimpex.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 3,5-Difluorobenzoic Acid (CAS No. 455-40-3) for Advanced Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluorobenzoic acid (CAS No. 455-40-3), a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document consolidates essential information on its chemical and physical properties, spectroscopic data, synthesis methodologies, and significant applications, with a particular focus on its strategic role in modern medicinal chemistry and drug design.[1][2] The unique electronic properties conferred by the two electron-withdrawing fluorine atoms on the benzene ring make it an invaluable component for enhancing metabolic stability and binding affinity in drug candidates.[1][3]

Introduction: The Strategic Importance of Fluorination in Molecular Design

3,5-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid that has emerged as a crucial intermediate in organic synthesis.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In drug development, this often translates to improved metabolic stability, enhanced binding affinity to target proteins, and better bioavailability.[2][3] 3,5-Difluorobenzoic acid offers a scaffold where these benefits can be strategically incorporated. This guide will delve into the core properties and applications of this versatile compound.

Physicochemical and Spectroscopic Profile

At room temperature, 3,5-Difluorobenzoic acid exists as a white to off-white crystalline solid.[2] It is classified as a halogenated aromatic carboxylic acid.[2]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 455-40-3 | [3][4] |

| Molecular Formula | C₇H₄F₂O₂ | [3][5] |

| Molecular Weight | 158.10 g/mol | [3][5] |

| Melting Point | 121-124 °C | [3] |

| Appearance | White to off-white crystalline solid | [2][6] |

| Purity | ≥ 98% | [3] |

| Storage | Store at 2 - 8 °C in a dry, sealed container | [3][7] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of 3,5-Difluorobenzoic acid.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by key absorption bands that identify the functional groups present in the molecule.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectroscopic data is available for this compound.[8]

-

Raman Spectroscopy : Detailed Raman spectra have been documented, providing further structural insights.[5]

Synthesis and Reactivity

The synthesis of 3,5-Difluorobenzoic acid can be achieved through various routes, with the oxidation of 3,5-difluorotoluene or 3,5-difluorobenzaldehyde being common methods.[1][2]

Recommended Synthetic Pathway: Oxidation of 3,5-Difluorobenzaldehyde

A reliable method for the synthesis of 3,5-Difluorobenzoic acid involves the oxidation of 3,5-difluorobenzaldehyde.[1]

Sources

- 1. 3,5-Difluorobenzoic acid | 455-40-3 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,5-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Difluorobenzoic acid | 455-40-3 [chemicalbook.com]

- 7. believechemical.com [believechemical.com]

- 8. 3,5-Difluorobenzoic acid(455-40-3) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 1-Chloro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-Chloro-2-(trifluoromethoxy)benzene, a versatile fluorinated building block with significant applications in the pharmaceutical and agrochemical industries. We will delve into the systematic principles of its IUPAC nomenclature, explore its physicochemical properties, outline a representative synthetic protocol, and discuss its role in modern drug discovery. The inclusion of the trifluoromethoxy group imparts unique electronic and lipophilic characteristics to the benzene ring, making this compound a valuable intermediate for creating complex and biologically active molecules. This document is intended to serve as a detailed resource for professionals engaged in chemical synthesis and drug development.

Decoding the Name: IUPAC Nomenclature

The systematic name, 1-Chloro-2-(trifluoromethoxy)benzene, is derived following the rules established by the International Union of Pure and Applied Chemistry (IUPAC). Let's dissect the name to understand the underlying principles of naming substituted benzene rings.

-

Parent Structure: The core of the molecule is a benzene ring.[1][2][3] When a benzene ring is the main functional group, it serves as the parent name.[2][3]

-

Substituents: Two groups are attached to the benzene ring: a chlorine atom (–Cl) and a trifluoromethoxy group (–OCF₃).

-

Numbering the Ring: For disubstituted benzenes, the carbon atoms on the ring are numbered to give the substituents the lowest possible locants.[1][4][5] In this case, the substituents are on adjacent carbons, so they are assigned positions 1 and 2.

-

Alphabetical Order: When multiple different substituents are present, they are listed in alphabetical order.[1][4] "Chloro" precedes "trifluoromethoxy" alphabetically.

-

Putting It Together:

-

The substituent "chloro" is placed at position 1.

-

The substituent "trifluoromethoxy" is placed at position 2.

-

The parent name "benzene" follows the substituent names.

-

This systematic approach ensures an unambiguous representation of the molecule's structure.

Alternative Nomenclatures: While the IUPAC name is the standard, you may encounter other names in literature and chemical databases, such as 2-Chloro-1-(trifluoromethoxy)benzene or o-chlorophenyl trifluoromethyl ether. The use of "ortho" (o-) can denote a 1,2-substitution pattern on a benzene ring.[1][5]

Molecular Structure and Properties

A clear understanding of the physicochemical properties of 1-Chloro-2-(trifluoromethoxy)benzene is crucial for its effective use in synthesis and for predicting the characteristics of its derivatives.

Molecular Structure

The structure of 1-Chloro-2-(trifluoromethoxy)benzene is depicted below. The presence of the electronegative chlorine atom and the strongly electron-withdrawing trifluoromethoxy group significantly influences the electron density distribution of the benzene ring.

Caption: Molecular structure of 1-Chloro-2-(trifluoromethoxy)benzene.

Physicochemical Data

The following table summarizes key physical and chemical properties of 1-Chloro-2-(trifluoromethoxy)benzene.[6][7]

| Property | Value | Source |

| CAS Number | 450-96-4 | [6][7][8] |

| Molecular Formula | C₇H₄ClF₃O | [6][7] |

| Molecular Weight | 196.55 g/mol | [6][7] |

| Appearance | Colorless to almost colorless clear liquid | [6][7] |

| Boiling Point | 143 °C | [6][7] |

| Density | 1.38 g/mL | [6][7] |

| Refractive Index (n20D) | 1.44 | [6][7] |

| Purity | ≥ 98% (GC) | [6][7] |

These properties are essential for designing reaction conditions, purification procedures, and for the safe handling and storage of the compound.

Synthesis and Reactivity

1-Chloro-2-(trifluoromethoxy)benzene is typically synthesized from anisole (methoxybenzene) through a multi-step process involving chlorination and fluorination.[9][10]

General Synthetic Workflow

The synthesis of trifluoromethoxybenzene derivatives often follows a pathway that first introduces a chlorine atom to the benzene ring, followed by the conversion of a methoxy group to a trifluoromethoxy group.

Caption: Generalized synthetic workflow for 1-Chloro-2-(trifluoromethoxy)benzene.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation of the synthesis of trifluoromethoxybenzene compounds. Specific conditions may vary.

Step 1: Chlorination of Anisole

-

In a suitable reactor, dissolve anisole in a solvent such as p-chlorotrifluoromethylbenzene.[11]

-

Heat the mixture to reflux.

-

Introduce chlorine gas while adding an initiator like azobisisobutyronitrile (AIBN) dropwise.[11]

-

Monitor the reaction progress by gas chromatography (GC) until the desired level of conversion is achieved.

Step 2: Fluorination

-

Transfer the chlorinated intermediate to a high-pressure autoclave.

-

Add a fluorinating agent, such as hydrogen fluoride (HF).[11]

-

Heat the mixture under pressure to facilitate the exchange of chlorine atoms for fluorine atoms.

-

Monitor the reaction until completion.

Step 3: Purification

-

After the reaction, neutralize any remaining acid.

-

Separate the organic layer.

-

Purify the crude product by fractional distillation under reduced pressure to obtain 1-Chloro-2-(trifluoromethoxy)benzene with high purity.[11]

Self-Validating System: Throughout the synthesis, in-process controls using techniques like GC are crucial to ensure the reaction is proceeding as expected and to determine the optimal endpoint for each step. The final product's identity and purity should be confirmed using analytical methods such as GC-MS, ¹H NMR, and ¹⁹F NMR.

Applications in Drug Development and Agrochemicals

The trifluoromethoxy group is a highly valued substituent in medicinal chemistry and agrochemical design.[11][12][13][14] Its unique properties can significantly enhance the biological activity and pharmacokinetic profile of a molecule.

The Role of the Trifluoromethoxy Group

-

Lipophilicity: The -OCF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and increase its bioavailability.[12][13]

-

Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethoxy group resistant to metabolic degradation.[12][13] This can lead to a longer duration of action for a drug.

-

Electron-Withdrawing Nature: The -OCF₃ group is a strong electron-withdrawing group, which can alter the electronic properties of the aromatic ring and influence how the molecule interacts with its biological target.[12]

A Versatile Building Block

1-Chloro-2-(trifluoromethoxy)benzene serves as a key intermediate in the synthesis of more complex molecules. The chlorine atom provides a reactive site for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new functional groups. This allows for the construction of a diverse library of compounds for screening in drug discovery programs.[6][7]

This compound and its derivatives are utilized in the development of pharmaceuticals targeting a range of conditions, including neurological and cardiovascular diseases.[6] In the agrochemical sector, they are used to create effective herbicides and fungicides.[6][7]

Conclusion

1-Chloro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound of significant industrial importance. Its IUPAC nomenclature is a clear and systematic descriptor of its chemical structure. The presence of the trifluoromethoxy group confers desirable properties that are highly sought after in the design of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for chemists and researchers working to develop the next generation of advanced chemical entities.

References

-

Nomenclature of substituted benzene rings. (URL: [Link])

-

Naming the Benzenes - Chemistry LibreTexts. (URL: [Link])

-

Intermediate IUPAC Nomenclature VII. (URL: [Link])

-

Give IUPAC rules for naming substituted benzene. - Sarthaks eConnect. (URL: [Link])

-

Iupac Rules and Practice Sheet With Answers 1 PDF - Scribd. (URL: [Link])

-

1-Chloro-3-ethoxy-2-(trifluoromethoxy)benzene | C9H8ClF3O2 - PubChem. (URL: [Link])

-

Understanding the Properties and Applications of Trifluoromethoxybenzene Derivatives. (URL: [Link])

-

1-Chloro-2-(trifluoromethyl)benzene | C7H4ClF3 | CID 6921 - PubChem. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: [Link])

-

2 - Supporting Information. (URL: [Link])

-

Benzene, 1-chloro-2-(trifluoromethyl)- - the NIST WebBook. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit. (URL: [Link])

- CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene. (URL: )

- Preparation method of (trifluoromethoxy)

-

Benzene, 1-chloro-2-(trifluoromethyl)- - the NIST WebBook. (URL: [Link])

- US5773668A - Method of making trichloromethoxybenzene - Google P

-

1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem. (URL: [Link])

Sources

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. ochem.weebly.com [ochem.weebly.com]

- 3. sarthaks.com [sarthaks.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 450-96-4|1-Chloro-2-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]

- 9. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. US5773668A - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]

- 11. Page loading... [guidechem.com]

- 12. nbinno.com [nbinno.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

electron-withdrawing effects of the trifluoromethoxy group

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethoxy Group

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the trifluoromethoxy (-OCF3) group has emerged as a substituent of profound interest. It imparts a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing characteristics. This guide provides a comprehensive exploration of the core electronic principles governing the trifluoromethoxy group, details the consequences of these effects on molecular properties, outlines methods for its characterization, and discusses its strategic application in drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct advantages of this "pseudo-halogen" substituent.

The Duality of the Trifluoromethoxy Group: A Tale of Two Effects

The electronic character of the trifluoromethoxy group is a fascinating interplay between two opposing forces: a powerful inductive effect and a weaker resonance effect. Understanding this duality is critical to predicting and exploiting its influence on a molecular scaffold.

Inductive Electron Withdrawal (-I Effect)

The primary electronic feature of the -OCF3 group is its strong inductive electron-withdrawing nature.[1][2][3] This arises from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, consequently, the C-O bond. This effect propagates through the sigma bond framework, pulling electron density away from the atom or ring system to which it is attached.[4] This -I effect is significantly stronger than that of a methoxy (-OCH3) group and is a key contributor to the group's ability to modulate molecular properties like acidity and metabolic stability.

Resonance Electron Donation (+M Effect)

Conversely, the oxygen atom possesses lone pairs of electrons that can be delocalized into an adjacent π-system (such as an aromatic ring) through resonance, a positive mesomeric or +M effect.[4][5] However, this electron-donating capability is substantially attenuated compared to a conventional methoxy group. The potent electron withdrawal by the fluorine atoms decreases the electron density on the oxygen, making its lone pairs less available for donation.[1] This weakened +M effect cannot overcome the dominant -I effect, resulting in the group's overall electron-withdrawing character.[6]

Quantifying the Electron-Withdrawing Strength

The net electron-withdrawing effect of the -OCF3 group can be quantified experimentally, most commonly through Hammett constants and the measurement of pKa values of substituted acids and bases.

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic influence of substituents on a benzene ring.[7] The trifluoromethoxy group is classified as a moderately electron-withdrawing moiety, with Hammett constants (σ) similar to those of chlorine and bromine.[6] This "pseudo-halogen" character is a defining feature.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Hansch Lipophilicity (π) |

| -OCF₃ | 0.38 | 0.35 | +1.04 |

| -CF₃ | 0.43 | 0.54 | +0.88 |

| -Cl | 0.37 | 0.23 | +0.71 |

| -OCH₃ | 0.12 | -0.27 | -0.02 |

| -F | 0.34 | 0.06 | +0.14 |

Table 1: Comparison of Hammett constants and Hansch lipophilicity parameters for various substituents. Data sourced from multiple references.[1][6][8]

Impact on Acidity (pKa)

A direct consequence of the -OCF3 group's electron-withdrawing nature is its ability to stabilize the conjugate base of an acid, thereby increasing the acid's strength (i.e., lowering its pKa). Studies on substituted phenols and benzoic acids have demonstrated that the introduction of an -OCF3 group lowers the pKa by 0.5 to 1.0 unit, providing clear experimental validation of its electronic influence.[6]

| Compound | pKa |

| Phenol | 9.95 |

| p-Trifluoromethoxyphenol | 9.03 |

| Benzoic Acid | 4.20 |

| p-Trifluoromethoxybenzoic Acid | 3.76 |

Table 2: Effect of the para-trifluoromethoxy group on the pKa of phenol and benzoic acid.

Physicochemical Consequences in Drug Design

The unique electronic profile of the -OCF3 group translates directly into tangible benefits for modulating the properties of drug candidates, particularly concerning their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Enhanced Lipophilicity : The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[1][9] This high lipophilicity can significantly improve a compound's ability to cross biological membranes, enhancing oral bioavailability and penetration of the blood-brain barrier.[5][10]

-

Increased Metabolic Stability : The strong electron-withdrawing effect deactivates an attached aromatic ring toward oxidative metabolism by enzymes like Cytochrome P450.[1] Furthermore, the fluorine atoms decrease the electron density on the ether oxygen, making it a poorer hydrogen bond acceptor and less susceptible to oxidative demethylation, a common metabolic pathway for methoxy groups.[1]

-

Long-Range Effects : The -OCF3 group exerts a powerful, long-range electron-withdrawing effect that can influence reactivity even from a remote meta or para position.[11][12] This has been demonstrated in its capacity to lower the basicity of arylmetal compounds, surpassing even the -CF3 group in certain contexts.[11][12][13]

Spectroscopic Confirmation of Trifluoromethoxylation

Confirming the successful installation of an -OCF3 group is straightforward with modern spectroscopic techniques. Each method provides a distinct and reliable signature.

NMR Spectroscopy

-

¹⁹F NMR : This is the most direct and unambiguous method. The three equivalent fluorine nuclei of the -OCF3 group typically produce a sharp singlet in the ¹⁹F NMR spectrum.[14]

-

¹³C NMR : The carbon atom of the -OCF3 group appears as a characteristic quartet due to strong one-bond coupling to the three fluorine atoms (¹J(C-F) ≈ 255 Hz). The carbon to which the group is attached often shows a smaller, longer-range coupling.[15]

-

¹H NMR : Protons ortho and para to the -OCF3 group on an aromatic ring will be deshielded (shifted downfield) relative to the parent compound, consistent with a net electron-withdrawing effect.[16]

Infrared (IR) Spectroscopy

The IR spectrum of a trifluoromethoxylated compound is dominated by very strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region. The C-O stretching frequency is also observable.[17][18]

| Technique | Key Signature | Typical Value / Observation |

| ¹⁹F NMR | Chemical Shift (δ) | Singlet, ~ -58 to -60 ppm (relative to CFCl₃) |

| ¹³C NMR | C-F Coupling (¹J(CF)) | Quartet, J ≈ 255 Hz |

| ¹H NMR | Aromatic Protons | Downfield shift of ortho/para protons |

| IR Spec. | C-F Stretch | Strong absorbance at 1100-1300 cm⁻¹ |

Table 3: Summary of key spectroscopic indicators for the -OCF3 group.

Experimental Protocol: Synthesis via Photoredox Catalysis

The synthesis of trifluoromethoxylated compounds has historically been challenging.[19][20] Modern methods, such as visible-light photoredox catalysis, have provided milder and more versatile routes. The following is a representative protocol for the trifluoromethoxylation of a heteroaryl N-hydroxylamide.

Protocol Steps:

-

Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-(hetero)aryl-N-hydroxylamide substrate (1.0 equiv).

-

Reagent Addition : Add the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 5.0 mol%) and the trifluoromethyl source (e.g., CF₃I, 3.0 equiv).

-

Solvent Addition : Add anhydrous solvent (e.g., acetonitrile) to achieve the desired concentration.

-

Inert Atmosphere : Seal the vial and degas the mixture by sparging with argon for 15 minutes.

-

Irradiation : Place the vial approximately 5-10 cm from a high-power blue LED lamp and stir vigorously. Maintain the reaction at room temperature, using a fan for cooling if necessary.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS.

-

Workup : Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification : Purify the residue by flash column chromatography on silica gel to isolate the desired trifluoromethoxylated product.

-

Confirmation : Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

This protocol is a generalized representation based on modern synthetic strategies and should be adapted for specific substrates.[20]

Case Study: Riluzole in Drug Development

Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), is a prime example of the strategic use of the trifluoromethoxy group.[1] Its incorporation was designed to enhance the drug's lipophilicity and membrane permeability, which are critical for facilitating its passage across the blood-brain barrier to act on the central nervous system. Furthermore, the -OCF3 group provides significant metabolic stability by resisting enzymatic degradation, which improves Riluzole's bioavailability and extends its half-life, ultimately enhancing its pharmacological efficacy.[1]

Conclusion

The trifluoromethoxy group is far more than a simple fluorinated analog of the methoxy group. Its potent, long-range inductive electron-withdrawing effect, combined with its exceptional lipophilicity and metabolic robustness, makes it a uniquely powerful tool in the medicinal chemist's arsenal. By understanding the fundamental electronic principles that govern its behavior, researchers can strategically deploy the -OCF3 group to overcome common challenges in drug development, such as poor permeability and rapid metabolism. As synthetic methodologies for its introduction continue to advance, the trifluoromethoxy group is poised to become an even more prevalent feature in the next generation of innovative therapeutics.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Patsay, I., et al. (2012). Multigram Laboratory Scale Synthesis of α-Trifluoromethoxy Carbonyl Compounds. Organic Process Research & Development. [Link]

-

Schlosser, M., & Ruzziconi, R. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry, 8(4), 799-804. [Link]

-